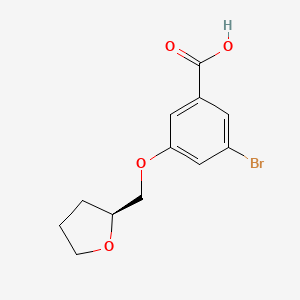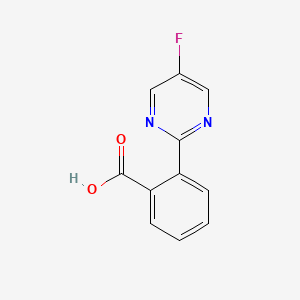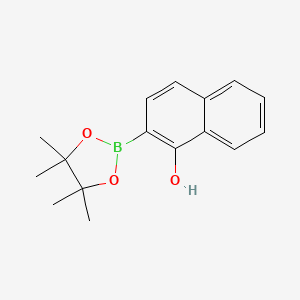
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL is an organic compound that features a boronic ester group attached to a naphthol moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
準備方法
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL typically involves the reaction of naphthol with a boronic ester precursor. One common method is the reaction of naphthol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
化学反応の分析
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydronaphthol derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL has several scientific research applications:
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its naphthol moiety, which exhibits fluorescence.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL involves its ability to form stable boron-oxygen bonds. This property is exploited in cross-coupling reactions where the boronic ester group reacts with halides to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as the formation of fluorescent probes or pharmaceuticals .
類似化合物との比較
Similar compounds to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL include:
Phenylboronic acid pinacol ester: Used in similar cross-coupling reactions but lacks the naphthol moiety.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester used in organic synthesis with different electronic properties due to the fluorine and pyridine groups.
The uniqueness of this compound lies in its combination of the boronic ester group with the naphthol moiety, providing both reactivity and fluorescence properties.
特性
CAS番号 |
2028288-80-2 |
|---|---|
分子式 |
C16H19BO3 |
分子量 |
270.1 g/mol |
IUPAC名 |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h5-10,18H,1-4H3 |
InChIキー |
AIAZNVUMKZPATJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


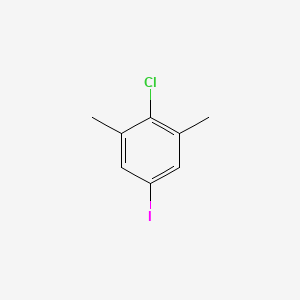

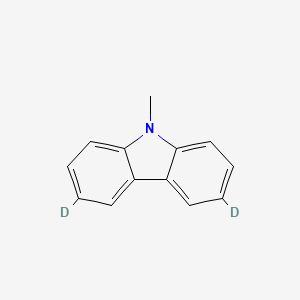
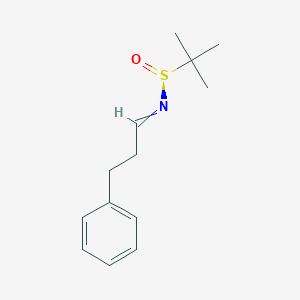
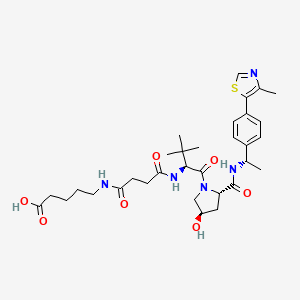
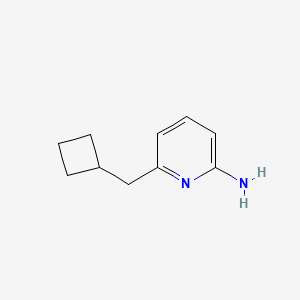
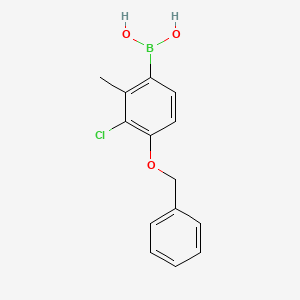
![Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)
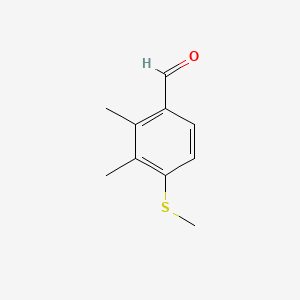

![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
